molecular formula C6H12N2O2 B1203709 N-Nitrosoallyl-2-hydroxypropylamine CAS No. 91308-70-2

N-Nitrosoallyl-2-hydroxypropylamine

Cat. No.: B1203709
CAS No.: 91308-70-2
M. Wt: 144.17 g/mol
InChI Key: NLJASJZSFGKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitrosoallyl-2-hydroxypropylamine is a nitrosamine compound characterized by an allyl group (CH₂CHCH₂) and a 2-hydroxypropyl substituent attached to a nitroso (N=O) functional group. Nitrosamines are well-documented carcinogens, with their toxicity influenced by substituent chemistry and metabolic activation pathways .

Properties

CAS No.

91308-70-2

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N-(2-hydroxypropyl)-N-prop-2-enylnitrous amide

InChI

InChI=1S/C6H12N2O2/c1-3-4-8(7-10)5-6(2)9/h3,6,9H,1,4-5H2,2H3

InChI Key

NLJASJZSFGKTQT-UHFFFAOYSA-N

SMILES

CC(CN(CC=C)N=O)O

Canonical SMILES

CC(CN(CC=C)N=O)O

Other CAS No.

91308-70-2

Synonyms

N-nitroso-2-hydroxypropylamine
NAHP

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The table below compares N-Nitrosoallyl-2-hydroxypropylamine with structurally related nitrosamines:

Compound Name Substituents Molecular Formula CAS Number Key Features
This compound Allyl + 2-hydroxypropyl Not explicitly provided Not provided Contains unsaturated allyl group and hydroxyl group; potential for H-bonding
N-Nitrosobis(2-hydroxypropyl)amine Two 2-hydroxypropyl groups C₆H₁₄N₂O₃ 53609-64-6 Symmetric dihydroxypropyl structure; high hydrophilicity
N-Nitrosoallyl-2-oxopropylamine Allyl + 2-oxopropyl Not provided Not provided Oxo group (C=O) instead of hydroxyl; increased electrophilicity
N-Nitrosodi-n-propylamine (DPNA) Two n-propyl groups C₆H₁₄N₂O 621-64-7 Fully saturated alkyl chains; known hepatocarcinogen
N-Nitrosodimethylamine (NDMA) Two methyl groups C₂H₆N₂O 62-75-9 Smallest nitrosamine; potent multi-organ carcinogen

Reactivity and Metabolic Activation

  • Hydroxypropyl vs.
  • Allyl Group Impact : The unsaturated allyl moiety could facilitate metabolic activation via cytochrome P450-mediated epoxidation, generating reactive intermediates that alkylate DNA—a mechanism observed in allyl-containing nitrosamines . In contrast, saturated analogs like DPNA undergo β-hydroxylation for activation .

Carcinogenicity and Experimental Data

Comparative Carcinogenic Potency

While direct carcinogenicity data for this compound are absent, experimental results for analogs suggest:

  • N-Nitrosobis(2-hydroxypropyl)amine: Demonstrated significant carcinogenicity in multiple studies, with 16/20 and 12/12 batches showing statistically significant results in rodent models . Target organs included the liver, pancreas, and respiratory tract.
  • N-Nitrosodi-n-propylamine (DPNA): Induced hepatocellular carcinomas in rats at doses as low as 5 mg/kg, with metabolic activation via α-hydroxylation .
  • N-Nitrosoallyl-2-oxopropylamine : Likely exhibits higher reactivity due to the electron-withdrawing oxo group, but specific data are unavailable .

Hypothesized Risks of this compound

  • The hydroxyl group could mitigate lipophilicity, altering absorption and excretion pathways relative to NDMA or DPNA .

Handling and Regulatory Considerations

  • Safety Precautions: Analogous to N-Nitrosobis(2-hydroxypropyl)amine, stringent handling protocols (e.g., eye/skin protection, avoidance of water contamination) are advised due to presumed carcinogenicity .
  • Regulatory Status: Not explicitly regulated in the provided evidence, but nitrosamines generally face strict controls under agencies like the EPA and IARC .

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